molecular formula C13H16O B8439195 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one

2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one

Cat. No.: B8439195
M. Wt: 188.26 g/mol
InChI Key: MDEXPRSSTUKHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is an organic compound with the molecular formula C13H16O. It belongs to the class of indanones, which are bicyclic aromatic ketones. This compound is characterized by the presence of four methyl groups attached to the indanone core, making it a tetramethyl derivative. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetramethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

    Medicine: Indanone derivatives are investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease.

    Industry: The compound is used in the development of insecticides, fungicides, and herbicides

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3,3,4,5-Tetramethyl-1-indanone
  • 3,3,5,7-Tetramethyl-1-indanone
  • 3,3,5,6-Tetramethyl-1-indanone

Uniqueness: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetramethyl-indanones, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3,3,4,7-tetramethyl-2H-inden-1-one

InChI

InChI=1S/C13H16O/c1-8-5-6-9(2)12-11(8)10(14)7-13(12,3)4/h5-6H,7H2,1-4H3

InChI Key

MDEXPRSSTUKHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CC(C2=C(C=C1)C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.6 g (100 mmol) of p-xylene (99% purity) and 14.4 g (112 mmol) of ethyl 3,3-dimethylacrylate were reacted with liquid fluoride and worked up analogously to Example A, giving 18 g of the compound (2) in a purity of 96% (GC). (Yield: 92% of theory).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

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